THZ1 Hydrochloride

CDK7 CDK12 transcriptional addiction

THZ1 Hydrochloride is a first-in-class covalent CDK7 inhibitor (IC50=3.2 nM) that achieves selectivity by targeting the remote C312 residue outside the kinase domain. Unlike ATP-competitive inhibitors or clinical analogue SY-1365 (which lacks CDK12 activity), THZ1 retains dual CDK12/13 inhibition (CDK12 IC50=250 nM), essential for super-enhancer and transcriptional addiction studies. The non-covalent analogue THZ1-R (IC50=146 nM) provides a mandatory negative control for verifying C312-dependent pharmacology. Procure THZ1 for T-ALL (Jurkat IC50=50 nM), MYC-driven cancers, and drug-resistance models combining FGFR inhibitors (e.g., BGJ398). Validated in vivo dosing: 10 mg/kg BID, i.p., 5 days/week.

Molecular Formula C31H29Cl2N7O2
Molecular Weight 602.51
Cat. No. B1574205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHZ1 Hydrochloride
Synonyms(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride
Molecular FormulaC31H29Cl2N7O2
Molecular Weight602.51
Structural Identifiers
SMILESClC(C=N1)=C(C2=CNC3=C2C=CC=C3)N=C1NC4=CC(NC(C5=CC=C(NC(/C=C/CN(C)C)=O)C=C5)=O)=CC=C4.Cl
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THZ1 Hydrochloride: A Covalent CDK7 Inhibitor with Quantifiable Differentiation from Clinical-Stage Analogues


THZ1 Hydrochloride is a selective, covalent inhibitor of cyclin-dependent kinase 7 (CDK7) with an IC50 of 3.2 nM [1]. It functions via a unique covalent binding mechanism targeting the remote C312 cysteine residue located outside the canonical kinase domain, achieving CDK7 specificity through an unanticipated allosteric covalent interaction [2]. THZ1 also inhibits the closely related transcriptional kinases CDK12 (IC50 = 250 nM) and CDK13, and downregulates MYC expression . The compound exhibits broad anti-proliferative activity across a subset of cancer cell lines with IC50 values <200 nM .

THZ1 Hydrochloride: Why Generic Substitution with CDK7 Inhibitors or Structural Analogues Fails to Reproduce Its Unique Pharmacological Fingerprint


THZ1 cannot be generically substituted with other CDK7 inhibitors or even its own structural analogues due to three quantifiable differentiation axes. First, its clinical-stage structural analogue SY-1365 was explicitly designed to eliminate CDK12/13 inhibition activity—SY-1365 demonstrates IC50 >2 μM for CDK2, CDK9, and CDK12, whereas THZ1 retains CDK12 inhibition at IC50 = 250 nM [1]. Second, the non-cysteine-reactive analogue THZ1-R exhibits a 45-fold reduction in CDK7 binding affinity (IC50 = 146 nM versus 3.2 nM) and completely loses anti-proliferative activity against T-ALL cell lines, proving that covalent C312 engagement is non-negotiable for THZ1's cellular efficacy [2]. Third, non-covalent CDK7 inhibitors such as LDC4297 (IC50 = 0.13 nM) display different selectivity profiles that preclude direct functional substitution . These documented differences in target engagement, kinome selectivity, and cellular activity mandate that procurement decisions treat THZ1 as a pharmacologically distinct entity.

THZ1 Hydrochloride: Quantitative Comparative Evidence Guide for Scientific Selection and Procurement


THZ1 vs. SY-1365: Quantified Selectivity Divergence Defines Distinct Research Applications

THZ1 and its clinical-stage structural analogue SY-1365 diverge significantly in CDK12 inhibitory activity. THZ1 inhibits CDK12 with an IC50 of 250 nM, whereas SY-1365 was specifically engineered to eliminate this off-target activity, demonstrating IC50 >2 μM against CDK12, CDK2, and CDK9 [1]. This 8-fold difference in CDK12 inhibition has functional consequences: the CDK12/13 off-target activity of THZ1 was shown to obscure CDK7's specific contribution to super-enhancer-associated gene expression phenotypes [2]. Both compounds covalently bind the same C312 cysteine residue in CDK7, and THZ1 was the tool compound discovery that directly motivated SY-1365's clinical development [3]. In direct comparative studies, THZ1 demonstrated superior anti-inflammatory effects relative to SY-1365 and BS-181 in LPS-induced inflammation models [4].

CDK7 CDK12 transcriptional addiction kinome selectivity target engagement

THZ1 vs. THZ1-R: Covalent C312 Engagement Drives 45-Fold Affinity Advantage and Is Required for Cellular Efficacy

THZ1-R, a non-cysteine-reactive derivative of THZ1 that lacks the acrylamide warhead required for covalent C312 modification, exhibits dramatically reduced CDK7 binding affinity. THZ1-R inhibits CDK7 with an IC50 of 146 nM (Kd = 142 nM), compared to THZ1's IC50 of 3.2 nM—a 45.6-fold reduction in potency [1]. Functionally, THZ1-R lacks anti-proliferative activity against T-cell acute lymphoblastic leukemia (T-ALL) cell lines, whereas THZ1 potently inhibits Jurkat and Loucy T-ALL cells with IC50 values of 50 nM and 0.55 nM, respectively . This demonstrates that the covalent modification of the remote C312 residue is both the mechanism of THZ1's exceptional potency and a strict requirement for its cellular anti-proliferative effects [2].

covalent inhibitor CDK7 C312 residue structure-activity relationship T-ALL

THZ1 vs. SNS-032: CDK7-Selective Covalent Inhibition Produces Distinct Transcriptional Outcomes from CDK9-Targeted ATP-Competitive Inhibition in GBM

A comparative study in glioblastoma (GBM) models directly evaluated the effects of the covalent CDK7 inhibitor THZ1 against multiple ATP-competitive CDK9 inhibitors including SNS-032, AZD4573, NVP2, and JSH150. THZ1 (covalent CDK7 inhibitor) and SNS-032 (ATP-competitive CDK9 inhibitor with >15-fold selectivity for CDK9 over CDK7) target distinct nodes of the transcriptional CDK network [1]. SNS-032 exhibits EC50 values of 398 nM for CDK7, 62 nM for CDK2, and 171 nM for CDK1, while THZ1 irreversibly inhibits RNAPII CTD phosphorylation at 1 μM with covalent binding kinetics distinct from reversible ATP-site inhibitors [2]. The study examined effects on patient-derived temozolomide-resistant and responsive primary tumor cells and glioma stem cells (GSCs), revealing that CDK7 inhibition (THZ1) versus CDK9 inhibition (SNS-032) produces divergent transcriptional and translational consequences [3].

glioblastoma CDK7 CDK9 transcription inhibition temozolomide resistance

THZ1 Demonstrates Quantifiable In Vivo Efficacy with Defined Dosing Regimen Across Multiple Xenograft Models

THZ1 has demonstrated reproducible in vivo anti-tumor efficacy across multiple independent xenograft studies using a consistently defined dosing regimen. In a systemic multiple myeloma xenograft model, THZ1 administration at 10 mg/kg intraperitoneally twice daily (BID), 5 days per week significantly improved survival with minimal toxicity and induced MCL-1 and c-MYC downregulation [1]. The same 10 mg/kg BID regimen produced significant tumor growth inhibition in colorectal cancer (CRC) xenograft models [2] and in SK-MEL-5 melanoma xenografts, where treated tumors exhibited necrotic areas and TUNEL-positive apoptotic cells with nuclear condensation [3]. In T-ALL xenograft models (KOPTK1 cells), THZ1 demonstrated robust efficacy correlated with the exceptional sensitivity of T-ALL cell lines to THZ1 in vitro [4]. This cross-model reproducibility establishes a validated in vivo dosing paradigm.

in vivo efficacy xenograft multiple myeloma T-ALL colorectal cancer

THZ1 Impedes Emergence of Drug-Resistant Cell Populations in Combination with Targeted Therapies

THZ1 demonstrates a quantifiable capacity to suppress adaptive transcriptional responses that drive resistance to targeted cancer therapies. The addition of THZ1 at 50 nM enhanced cell killing and impeded the emergence of drug-resistant cell populations in diverse cellular and in vivo cancer models [1]. In RT112 bladder cancer cells, the combination of THZ1 at 150 nM with BGJ398 (a FGFR inhibitor) yielded no detectable colonies at 4 weeks, compared to robust colony formation with BGJ398 alone [2]. This effect is attributed to THZ1's ability to prevent transcriptional upregulation of compensatory survival pathways that otherwise emerge during single-agent targeted therapy [3]. The CDK12 inhibitory activity of THZ1 (IC50 = 250 nM) may contribute to this resistance-impeding phenotype by targeting a complementary node in the transcriptional CDK network .

drug resistance combination therapy targeted therapy adaptive response CDK7/12 inhibition

THZ1 Hydrochloride: Optimal Research Application Scenarios Derived from Quantitative Comparative Evidence


Investigating Combined CDK7 and CDK12/13 Transcriptional Inhibition

Procure THZ1 when the research objective requires simultaneous inhibition of CDK7 and CDK12/13 transcriptional kinases. THZ1's CDK12 IC50 of 250 nM (versus SY-1365's >2 μM) provides a documented dual-target inhibition profile [1]. This is essential for studies investigating super-enhancer-associated gene expression where CDK12/13 activity contributes functionally to the phenotype. The validated in vivo dosing regimen (10 mg/kg BID, i.p., 5 days/week) is established across multiple xenograft models including multiple myeloma and colorectal cancer [2].

Studies Requiring Negative Control Validation of Covalent CDK7 Engagement

For experiments requiring confirmation that observed phenotypes are specifically mediated by covalent CDK7 engagement at the C312 residue, THZ1 must be paired with THZ1-R as a matched negative control. THZ1-R exhibits a 45.6-fold reduction in CDK7 binding affinity (IC50 = 146 nM versus 3.2 nM) and lacks anti-proliferative activity in T-ALL cell lines [1]. This pair provides a rigorous structure-activity relationship control that ATP-competitive CDK7 inhibitors cannot provide, as they operate through a fundamentally different binding mechanism [2].

Investigating Transcriptional Mechanisms of Adaptive Therapy Resistance

Procure THZ1 for combination studies examining the suppression of adaptive transcriptional responses to targeted therapies. The documented ability of THZ1 (at 50-150 nM) to prevent emergence of drug-resistant colonies when combined with FGFR inhibitors (BGJ398) in RT112 bladder cancer cells [1] makes THZ1 a unique tool for resistance mechanism studies. This application cannot be replicated with SY-1365 (which lacks CDK12 inhibitory activity) or with CDK9-selective inhibitors such as SNS-032 (which target a distinct node of the transcriptional CDK network) [2].

T-ALL and MYC-Driven Cancer Model Studies

Procure THZ1 for studies in T-cell acute lymphoblastic leukemia (T-ALL) and MYC-dependent cancers. Cancer cell-line profiling indicates exceptional sensitivity of T-ALL to THZ1, with Jurkat cells exhibiting an anti-proliferative IC50 of 50 nM [1]. THZ1 disproportionally affects transcription of RUNX1 in Jurkat T-ALL cells, and sensitivity correlates with RUNX1 super-enhancer vulnerability [2]. THZ1 also downregulates MYC expression, making it particularly relevant for MYC-dependent malignancies including ovarian cancer, where targeting transcriptional CDKs with THZ1 downregulates MYC [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for THZ1 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.